

(S)-Nicotine-d3 N-β-D-Glucuronide: A Technical Guide for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (S)-Nicotine-d3 N-β-D-Glucuronide

Cat. No.: B1159058

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of **(S)-Nicotine-d3 N-β-D-Glucuronide**, a critical isotopically labeled internal standard for the quantification of nicotine metabolism. We will detail its core physicochemical properties, including its precise molecular weight, and elucidate its role within the broader context of nicotine biotransformation.

Furthermore, this guide presents an authoritative, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, offering researchers a validated methodology for the accurate measurement of nicotine glucuronidation in biological matrices.

Introduction: The Significance of Nicotine Glucuronidation

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in humans. While the oxidative pathway to cotinine, primarily catalyzed by the cytochrome P450 enzyme CYP2A6, is well-known, Phase II conjugation reactions are also crucial for its detoxification and elimination.^{[1][2]} Among these, direct N-glucuronidation of the pyridine nitrogen atom is a significant metabolic route.^{[3][4]} This reaction is catalyzed by UDP-

glucuronosyltransferase (UGT) enzymes, with UGT2B10 identified as the primary isoform responsible for the N-glucuronidation of both nicotine and its major metabolite, cotinine.[1][3][4]

The resulting metabolite, Nicotine N-β-D-Glucuronide, is highly water-soluble and readily excreted in urine.[1][4] Studying the extent of glucuronidation provides vital insights into individual metabolic differences, which can be influenced by genetic polymorphisms in UGT enzymes.[1][2] Accurate quantification of these metabolites is therefore essential in toxicology, clinical pharmacology, and tobacco exposure research.

Stable isotope-labeled internal standards, such as **(S)-Nicotine-d3 N-β-D-Glucuronide**, are the gold standard for quantitative analysis via mass spectrometry.[5][6] By incorporating three deuterium atoms, this standard is chemically identical to the endogenous analyte but is mass-shifted. This allows it to be distinguished by the mass spectrometer, enabling precise correction for variations in sample extraction, matrix effects, and instrument response.[7][8]

Physicochemical Properties

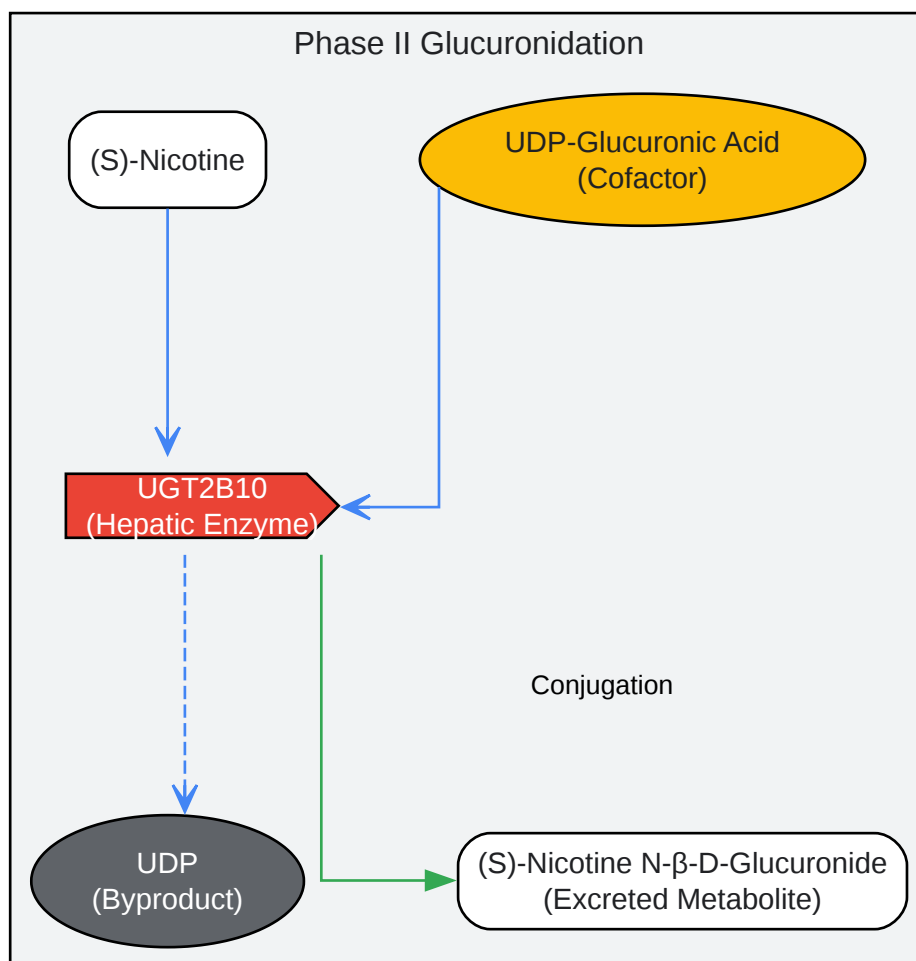
The fundamental characteristics of **(S)-Nicotine-d3 N-β-D-Glucuronide** are essential for method development, particularly in mass spectrometry where precise mass is paramount.

| Property | Value | Source |
|--------------------------|--|-------------|
| Synonyms | 1-β-D-Glucopyranuronosyl-3- [(2S)-1-(methyl-d3)-2- pyrrolidinyl]pyridinium Inner Salt | [9] |
| Molecular Formula | C ₁₆ H ₁₉ D ₃ N ₂ O ₆ | [10] |
| Average Molecular Weight | 341.37 g/mol | [9][10][11] |
| Monoisotopic Mass | 341.17 Da | [9] |
| Unlabeled CAS Number | 153536-53-9 | [9][12] |
| Labeled CAS Number | 329002-74-6 | [5][9] |

Note: The monoisotopic mass is the most relevant value for high-resolution mass spectrometry.

Biochemical Pathway: Nicotine N-Glucuronidation

The biotransformation of (S)-Nicotine to its glucuronide conjugate is a direct Phase II enzymatic reaction. This process bypasses the primary oxidative (Phase I) metabolism. The diagram below illustrates this critical metabolic step.



[Click to download full resolution via product page](#)

Caption: Enzymatic conjugation of (S)-Nicotine catalyzed by UGT2B10.

Analytical Methodology: Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the quantification of nicotine metabolites in biological fluids like urine and plasma.

[2][13] The use of a stable isotope-labeled internal standard like **(S)-Nicotine-d3 N-β-D-Glucuronide** is indispensable for achieving high accuracy and precision.[7]

Rationale for Experimental Choices

- **Sample Preparation (SPE):** Solid-Phase Extraction (SPE) is chosen for its ability to effectively remove salts, proteins, and other matrix interferences that can suppress the analyte signal in the mass spectrometer. A mixed-mode or cation exchange sorbent is often effective for trapping the positively charged nicotine and its metabolites.[7][14]
- **Chromatography (HILIC):** Due to the polar nature of the glucuronide conjugate, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide superior retention and peak shape compared to traditional reversed-phase (C18) columns.[2] This ensures separation from other endogenous polar compounds.
- **Ionization (ESI+):** Electrospray Ionization in positive mode (ESI+) is ideal as the quaternary nitrogen on the pyridine ring of the glucuronide is permanently positively charged, leading to a strong and stable signal.
- **Detection (MRM):** Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, chemical noise is filtered out, allowing for confident detection at low concentrations.[13] For nicotine N-glucuronide, the precursor ion is the protonated molecule $[M+H]^+$ (m/z 339), and a characteristic product ion is the aglycone fragment (m/z 163), corresponding to the loss of the glucuronic acid moiety.[7]

Experimental Protocol: Urine Sample Analysis

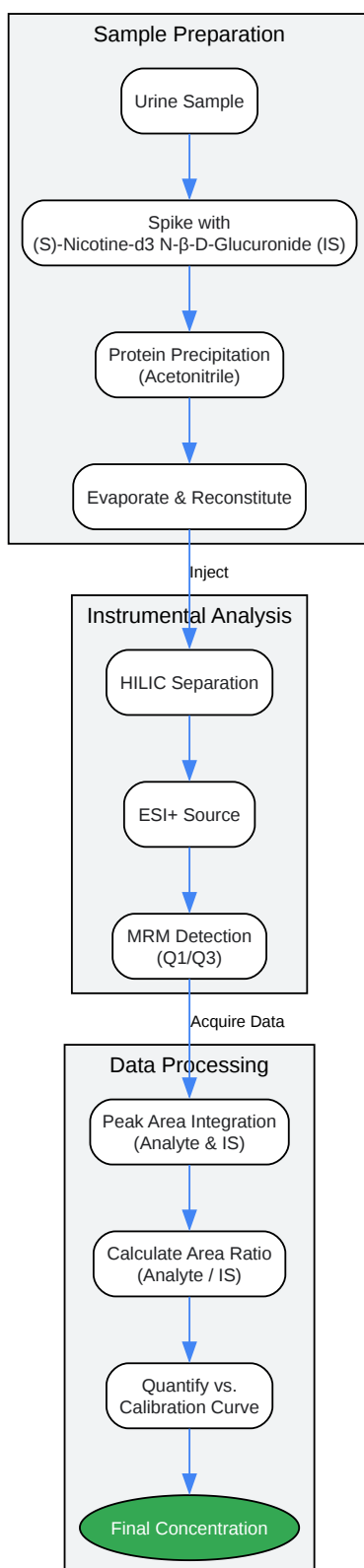
This protocol provides a robust workflow for quantifying nicotine glucuronide in human urine.

- **Sample Thawing & Centrifugation:**
 - Thaw frozen urine samples at room temperature.
 - Vortex each sample for 15 seconds.
 - Centrifuge at 4,000 x g for 10 minutes to pellet particulate matter.

- Internal Standard Spiking:
 - Transfer 250 μL of the clear urine supernatant to a clean 1.5 mL microcentrifuge tube.
 - Add 25 μL of a 100 ng/mL working solution of **(S)-Nicotine-d3 N- β -D-Glucuronide** (prepared in 50:50 Methanol:Water).
 - Vortex for 10 seconds.
- Sample Dilution & Protein Precipitation:
 - Add 750 μL of cold acetonitrile to the tube.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Final Preparation:
 - Carefully transfer the supernatant to an HPLC vial.
 - Evaporate to dryness under a gentle stream of nitrogen at 35°C.
 - Reconstitute the dried extract in 200 μL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water with 0.1% Formic Acid).[15]
- LC-MS/MS Analysis:
 - LC System: UPLC/UHPLC system.
 - Column: HILIC column (e.g., ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm).[2]
 - Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Start at 95% B, hold for 0.5 min, ramp to 50% B over 3 min, hold for 1 min, then return to 95% B and re-equilibrate.

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS System: Tandem quadrupole mass spectrometer.
- Ionization: ESI, Positive Mode.
- MRM Transitions:
 - (S)-Nicotine N- β -D-Glucuronide (Analyte): Q1: 339.2 m/z \rightarrow Q3: 163.1 m/z
 - **(S)-Nicotine-d3 N- β -D-Glucuronide** (Internal Standard): Q1: 342.2 m/z \rightarrow Q3: 166.1 m/z
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of calibration standards.[\[16\]](#)
 - Determine the concentration in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 6. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 7. Determination of nicotine N-1-glucuronide, a quaternary N-glucuronide conjugate, in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (S)-Nicotine-d3 N-Beta-D-Glucuronide | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 10. (R) -Nicotine-d3 N-beta-D-Glucuronide by MedChem Express, Cat. No. HY-W746747-1ST | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 11. theclinivex.com [theclinivex.com]
- 12. nicotine N-glucuronide | C16H22N2O6 | CID 71751013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 16. CN105424832A - LC-MS/MS method for detecting nicotine and its metabolite in saliva - Google Patents [patents.google.com]

- To cite this document: BenchChem. [(S)-Nicotine-d3 N-β-D-Glucuronide: A Technical Guide for Quantitative Bioanalysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1159058/docs#s-nicotine-d3-n-d-glucuronide-a-technical-guide-for-quantitative-bioanalysis\]](https://www.benchchem.com/product/b1159058/docs#s-nicotine-d3-n-d-glucuronide-a-technical-guide-for-quantitative-bioanalysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)